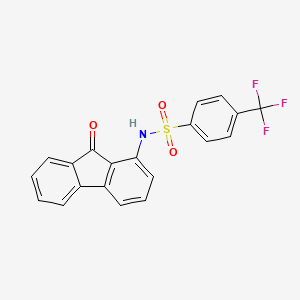
N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H12F3NO3S and its molecular weight is 403.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is C20H12F3NO3S, with a molecular weight of 403.38 g/mol. Its structure features a fluorenyl moiety linked to a trifluoromethyl group and a sulfonamide functional group, which may contribute to its biological properties.
Research indicates that derivatives of the 9-oxo-9H-fluorene structure, including this compound, exhibit significant apoptosis-inducing activity. The mechanism involves the activation of caspases, which are crucial for the execution phase of cell apoptosis. In high-throughput screening assays, compounds similar to this sulfonamide have demonstrated sub-micromolar potencies in inducing apoptosis in various cancer cell lines, including T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) cells .
Table 1: Biological Activity Summary
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T47D | < 0.15 | Caspase activation |
| HCT116 | < 0.29 | Cell cycle arrest (G2/M) | |
| SNU398 | < 0.25 | Apoptosis induction |
The data indicate that this compound exhibits potent biological activity across multiple cancer cell lines, primarily through mechanisms involving cell cycle arrest and apoptosis.
Case Studies and Research Findings
- Caspase Activation : A study highlighted the ability of N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide to induce apoptosis via caspase activation in breast and colon cancer cells. This study suggests that modifications in the fluorenyl structure can enhance biological activity, indicating potential for this compound to exhibit similar or improved effects .
- Structure-Activity Relationship (SAR) : SAR studies have shown that introducing substitutions at specific positions on the fluorenyl ring can significantly affect potency. For instance, compounds with modifications at the 7-position demonstrated enhanced activity compared to their unmodified counterparts . This insight can guide further development of derivatives with optimized efficacy.
- In Vivo Studies : Although most available data focus on in vitro assays, preliminary in vivo studies on similar compounds suggest promising anticancer effects, warranting further investigation into the pharmacokinetics and therapeutic potential of this compound .
属性
IUPAC Name |
N-(9-oxofluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO3S/c21-20(22,23)12-8-10-13(11-9-12)28(26,27)24-17-7-3-6-15-14-4-1-2-5-16(14)19(25)18(15)17/h1-11,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRODXJGLHGQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













